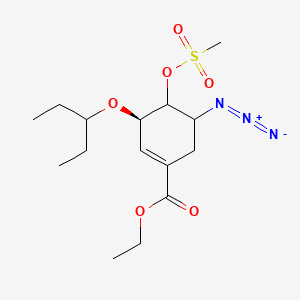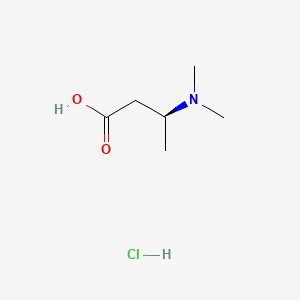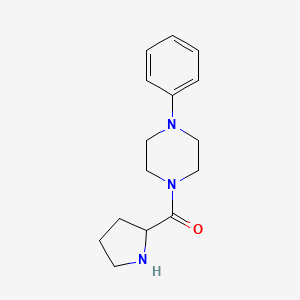![molecular formula C19H23N3O B13448967 4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide](/img/structure/B13448967.png)
4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide involves several steps. The starting materials typically include benzylamine and piperidine derivatives. The reaction conditions often require the use of catalysts and specific temperatures to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Analyse Des Réactions Chimiques
4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Applications De Recherche Scientifique
4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Employed in studies involving muscarinic receptors to understand their role in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating central nervous system disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The mechanism of action of 4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide involves its interaction with muscarinic receptors. These receptors are part of the G protein-coupled receptor family and play a crucial role in the central nervous system. The compound modulates the activity of these receptors, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide can be compared with other similar compounds such as:
This compound: Similar in structure but may have different isotopic labeling.
This compound: Another compound with a similar core structure but different functional groups.
This compound stands out due to its specific isotopic labeling, which makes it particularly useful in proteomics research and studies involving muscarinic receptors .
Propriétés
Formule moléculaire |
C19H23N3O |
|---|---|
Poids moléculaire |
315.36 g/mol |
Nom IUPAC |
1-benzyl-4-((1,2,3,4,5,6-13C6)cyclohexatrienylamino)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H23N3O/c20-18(23)19(21-17-9-5-2-6-10-17)11-13-22(14-12-19)15-16-7-3-1-4-8-16/h1-10,21H,11-15H2,(H2,20,23)/i2+1,5+1,6+1,9+1,10+1,17+1 |
Clé InChI |
PUFOFCNHIWPPNN-IPTBCTDGSA-N |
SMILES isomérique |
C1CN(CCC1(C(=O)N)N[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)CC3=CC=CC=C3 |
SMILES canonique |
C1CN(CCC1(C(=O)N)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[Bromo(difluoro)methyl]-4-tert-butylbenzene](/img/structure/B13448934.png)
![2,2-Difluoro-5-azaspiro[3.5]nonane hydrochloride](/img/structure/B13448944.png)
![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-3-carboxamide](/img/structure/B13448948.png)





